molecular formula C₅₅H₈₃D₄NO₁₅ B1161096 28-Ethylhydroxy Everolimus-d4 Impurity

28-Ethylhydroxy Everolimus-d4 Impurity

Cat. No.: B1161096
M. Wt: 1006.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Ethylhydroxy Everolimus-d4 Impurity is a deuterated analog of a structural variant of Everolimus, a mammalian target of rapamycin (mTOR) inhibitor used in immunosuppressive and anticancer therapies. This impurity arises during the synthesis or degradation of Everolimus and is characterized by the introduction of an ethylhydroxy group at the 28-position of the macrocyclic lactone ring, alongside four deuterium atoms replacing hydrogen atoms (deuteration) . Its molecular formula is C55H89NO16 (molecular weight: 1020.31 g/mol), distinguishing it from the parent compound Everolimus (C53H83NO14, 958.22 g/mol) .

Deuteration (indicated by "-d4") enhances the compound's stability, making it valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Everolimus and its impurities in pharmacokinetic studies . Regulatory guidelines, such as those from the USP and EMA, mandate rigorous characterization of such impurities to ensure drug safety and efficacy .

Properties

Molecular Formula

C₅₅H₈₃D₄NO₁₅

Molecular Weight

1006.3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 28-Ethylhydroxy Everolimus-d4 Impurity and related Everolimus impurities:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Analytical Methods
28-Ethylhydroxy Everolimus-d4 C55H89NO16 1020.31 Ethylhydroxy group at C28; deuterated at four positions HPLC (C18 columns, methanol gradients)
Everolimus EP Impurity D C53H83NO14 958.22 9-O-Hydroxyethyl modification LC-MS, validated per EMA/USP
Everolimus Cyclic Hemiacetal C55H89NO16 1020.31 Cyclic hemiacetal formation at C40 Reverse-phase HPLC
Everolimus Impurity 1 C53H83NO15 974.24 Oxidative degradation product Gradient elution with UV detection
Everolimus (Parent Drug) C53H83NO14 958.22 Native macrocyclic lactone structure USP monograph methods
Key Observations:

EP Impurity D (9-O-Hydroxyethyl Sirolimus) shares a hydroxyethyl modification but lacks the ethyl group and deuteration, reducing its molecular weight compared to 28-Ethylhydroxy Everolimus-d4 . Cyclic Hemiacetal involves intramolecular cyclization, creating a distinct stereochemical profile despite identical molecular weight to 28-Ethylhydroxy Everolimus-d4 .

Analytical Challenges: Separating 28-Ethylhydroxy Everolimus-d4 from the parent drug and EP Impurity D requires optimized HPLC conditions, such as Waters Atlantis or Xbridge C18 columns with methanol-water gradients . Specificity validation ensures resolution between closely eluting peaks, particularly for deuterated vs. non-deuterated analogs .

Role in Pharmaceutical Development

  • 28-Ethylhydroxy Everolimus-d4 : Primarily used as a reference standard to quantify process-related impurities during Everolimus manufacturing. Its deuteration minimizes interference in LC-MS assays .
  • EP Impurities (C/D): Regulatory-mandated impurities critical for assessing synthetic pathway consistency. EP Impurity D is a known byproduct of hydroxyethyl side-chain reactions .
  • Cyclic Hemiacetal : Forms under acidic or humid conditions, necessitating stability studies to prevent accumulation in final drug products .

Toxicological and Regulatory Considerations

  • Limited toxicological data exist for 28-Ethylhydroxy Everolimus-d4, but its structural similarity to Everolimus suggests comparable toxicity thresholds .
  • Regulatory agencies require impurity levels to remain below 0.15% unless qualified by safety studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.